molecular formula C5H6O2 B1316832 4,5-Dihydrofuran-2-carbaldehyde CAS No. 63493-93-6

4,5-Dihydrofuran-2-carbaldehyde

Cat. No.: B1316832
CAS No.: 63493-93-6
M. Wt: 98.1 g/mol
InChI Key: AKEUNKGGNNAMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydrofuran-2-carbaldehyde is an organic compound belonging to the furan family It is characterized by a five-membered ring structure containing one oxygen atom and an aldehyde functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dihydrofuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4,5-dihydrofuran using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under mild conditions, with the aldehyde group forming at the second position of the furan ring.

Another method involves the hydroformylation of 2,5-dihydrofuran. This reaction uses a rhodium catalyst and carbon monoxide to introduce a formyl group at the second position, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of furan derivatives. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydrofuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitro groups (using nitrating agents).

Major Products Formed

    Oxidation: 4,5-Dihydrofuran-2-carboxylic acid.

    Reduction: 4,5-Dihydrofuran-2-methanol.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

4,5-Dihydrofuran-2-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Materials Science: It is utilized in the synthesis of polymers and other materials with unique properties.

    Biological Research: The compound’s reactivity makes it useful in studying enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of 4,5-dihydrofuran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity is exploited in medicinal chemistry to design inhibitors for specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of various chemicals.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used in the production of bio-based materials.

    2,5-Dihydrofuran: A furan derivative without the aldehyde group, used in organic synthesis.

Uniqueness

4,5-Dihydrofuran-2-carbaldehyde is unique due to its specific structure, which combines the reactivity of an aldehyde group with the stability of a furan ring. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

2,3-dihydrofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEUNKGGNNAMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558135
Record name 4,5-Dihydrofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63493-93-6
Record name 4,5-Dihydrofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydrofuran-2-carbaldehyde
Reactant of Route 2
4,5-Dihydrofuran-2-carbaldehyde
Reactant of Route 3
4,5-Dihydrofuran-2-carbaldehyde
Reactant of Route 4
4,5-Dihydrofuran-2-carbaldehyde
Reactant of Route 5
4,5-Dihydrofuran-2-carbaldehyde
Reactant of Route 6
4,5-Dihydrofuran-2-carbaldehyde
Customer
Q & A

Q1: What is the role of 4,5-Dihydrofuran-2-carbaldehyde in the conversion of D-fructose to 5-hydroxymethylfurfural (5-HMF)?

A1: this compound is a key intermediate in the dehydration of D-fructose to 5-HMF. [, ] Research using in situ ¹³C NMR spectroscopy has identified its presence during the reaction in Dimethyl sulfoxide (DMSO). [, ] The reaction proceeds through a series of dehydration steps, with DHF2C forming after the initial water molecule is removed from D-fructose. [] It then undergoes further dehydration to ultimately yield 5-HMF. [, ]

Q2: How does the solvent affect the formation and further reaction of this compound?

A2: The solvent plays a crucial role in the reaction pathway and the stability of this compound. []

  • In DMSO: DHF2C is relatively stable and acts as a distinct intermediate, eventually converting to 5-HMF. [] DMSO facilitates this dehydration pathway. []
  • In water: DHF2C is not detected, suggesting it rapidly converts to other products, primarily formic acid, levulinic acid, and small amounts of 1,2,4-benzenetriol. [] Additionally, D-glucose forms through the reversible isomerization of D-fructose. []
  • In methanol: Instead of DHF2C and 5-HMF, a variety of anhydro-D-fructoses are generated. []

Q3: Can you explain the significance of identifying this compound using NMR spectroscopy in this research?

A3: Identifying DHF2C using ¹H and ¹³C NMR spectroscopy provides direct evidence for its role as an intermediate in the D-fructose dehydration pathway to 5-HMF. [] This real-time monitoring of the reaction mixture allows researchers to track the formation and consumption of intermediates, leading to a deeper understanding of the reaction mechanism. This knowledge is crucial for optimizing reaction conditions to enhance 5-HMF yield, a valuable platform chemical derived from renewable biomass.

  1. Amarasekara, A. S., et al. (2008). Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 C: an NMR study. Carbohydrate Research, 343(18), 3021–3024.
  2. Kimura, H., et al. (2010). Solvent effect on pathways and mechanisms for D-fructose conversion to 5-hydroxymethyl-2-furaldehyde: in situ 13C NMR study. Journal of Wood Science, 56(5), 391–397.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.